2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile
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Overview
Description
2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile is a complex organic compound characterized by its unique triazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole with a suitable thiol reagent under controlled conditions to introduce the sulfanyl group, followed by the addition of acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- **2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
- **2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate
Uniqueness
Compared to similar compounds, 2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile exhibits unique properties due to the presence of the acetonitrile group, which can influence its reactivity and interaction with biological targets .
Properties
IUPAC Name |
2-[[4-ethyl-5-[(E)-2-phenylethenyl]-1,2,4-triazol-3-yl]sulfanyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4S/c1-2-18-13(16-17-14(18)19-11-10-15)9-8-12-6-4-3-5-7-12/h3-9H,2,11H2,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OILZJKYVZWPRBB-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC#N)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=NN=C1SCC#N)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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